molecular formula C15H13N3O B011881 3-phenyl-1H-indole-2-carbohydrazide CAS No. 105492-12-4

3-phenyl-1H-indole-2-carbohydrazide

Cat. No.: B011881
CAS No.: 105492-12-4
M. Wt: 251.28 g/mol
InChI Key: YJCHFYZYBSUQDQ-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indole-2-carbohydrazide is an organic compound with the molecular formula C15H13N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .

Scientific Research Applications

3-Phenyl-1H-indole-2-carbohydrazide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

  • Safety Data Sheet : Link to SDS

Mechanism of Action

Target of Action

The primary target of 3-phenyl-1H-indole-2-carbohydrazide is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

This compound interacts with its target, tubulin, by binding at the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, leading to microtubule destabilization . As a result, the normal functioning of the cell’s cytoskeleton is disrupted, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s action primarily affects the microtubule dynamics within the cell . By destabilizing microtubules, it disrupts various cellular processes that depend on microtubule function. This includes the segregation of chromosomes during cell division, intracellular transport, and the maintenance of cell shape . The disruption of these processes can lead to cell cycle arrest and apoptosis .

Result of Action

The action of this compound leads to significant cellular effects. Specifically, it has been shown to induce G2/M cell cycle arrest and apoptosis in certain cancer cells . For instance, it has demonstrated cytotoxic activity against COLO 205 colon cancer cells, SK-MEL-5 melanoma cells, and MDA-MB-435 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-indole-2-carbohydrazide typically involves the reaction of 3-phenyl-1H-indole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

  • 3-Phenyl-1H-indole-2-carboxylic acid
  • 3-Phenyl-1H-indole-2-carbonyl chloride
  • 3-Phenyl-1H-indole-2-carboxamide

Comparison: 3-Phenyl-1H-indole-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 3-phenyl-1H-indole-2-carboxylic acid is primarily used as a precursor in synthesis, the carbohydrazide derivative exhibits enhanced biological activities, making it more suitable for applications in medicinal chemistry .

Properties

IUPAC Name

3-phenyl-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-18-15(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,17H,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCHFYZYBSUQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377079
Record name 3-phenyl-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666241
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105492-12-4
Record name 3-phenyl-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 1B (2.65 g, 10 mmol) in ethanol (20 mL) was treated with hydrazine hydrate (3.12 mL, 100 mmol), heated to reflux for 18 hours, cooled to room temperature, and filtered. The resulting solid was washed with ethanol and dried under vacuum to provide 1.86 g (74%) of the desired product of sufficient purity for subsequent use.
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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